molecular formula C11H21NOS B13323495 1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol

1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol

Cat. No.: B13323495
M. Wt: 215.36 g/mol
InChI Key: UZAXOKJAPAYLIC-UHFFFAOYSA-N
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Description

1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 3-methylthiomorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylthiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of automated systems and advanced purification techniques would ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The 3-methylthiomorpholino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol is unique due to the presence of the 3-methylthiomorpholino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

1-[(3-methylthiomorpholin-4-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C11H21NOS/c1-10-8-14-7-6-12(10)9-11(13)4-2-3-5-11/h10,13H,2-9H2,1H3

InChI Key

UZAXOKJAPAYLIC-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1CC2(CCCC2)O

Origin of Product

United States

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